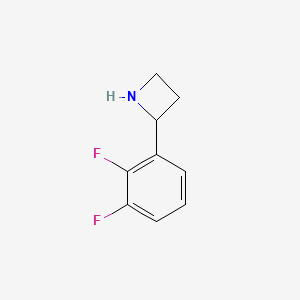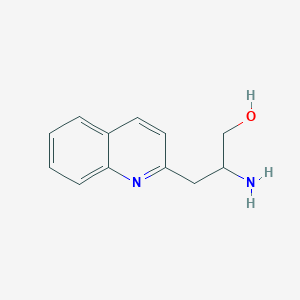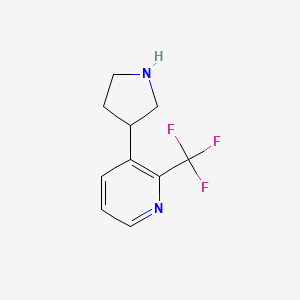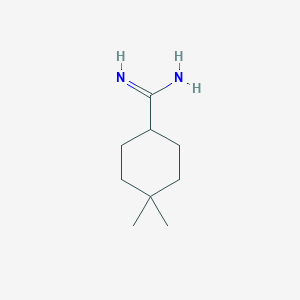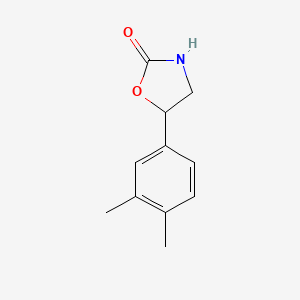
5-(3,4-Dimethylphenyl)oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-Dimethylphenyl)oxazolidin-2-one is a chemical compound belonging to the class of oxazolidinones. This compound features a phenyl group substituted with two methyl groups at the 3 and 4 positions, attached to an oxazolidin-2-one ring. Oxazolidinones are known for their diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Dimethylphenyl)oxazolidin-2-one typically involves the cyclization of amino alcohols derived from 3,4-dimethylphenylacetic acid. The reaction conditions include the use of dehydrating agents such as thionyl chloride or carbonyldiimidazole (CDI) under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. The process involves the continuous addition of reagents and precise control of reaction parameters to ensure consistent product quality.
化学反应分析
Types of Reactions: 5-(3,4-Dimethylphenyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxazolidinones.
科学研究应用
5-(3,4-Dimethylphenyl)oxazolidin-2-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its use in the development of new pharmaceuticals, particularly as an antibacterial agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 5-(3,4-Dimethylphenyl)oxazolidin-2-one exerts its effects involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the elongation of the peptide chain, which ultimately leads to bacterial cell death. The molecular targets include the 50S ribosomal subunit, and the pathways involved are related to the synthesis of essential proteins.
相似化合物的比较
Linezolid: Another oxazolidinone with antibacterial properties.
Rifampicin: A rifamycin antibiotic used to treat bacterial infections.
Vancomycin: A glycopeptide antibiotic used to treat severe infections.
Uniqueness: 5-(3,4-Dimethylphenyl)oxazolidin-2-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its binding affinity and biological activity compared to other oxazolidinones.
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
5-(3,4-dimethylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-7-3-4-9(5-8(7)2)10-6-12-11(13)14-10/h3-5,10H,6H2,1-2H3,(H,12,13) |
InChI 键 |
GKGPEPBZMGGSHG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2CNC(=O)O2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


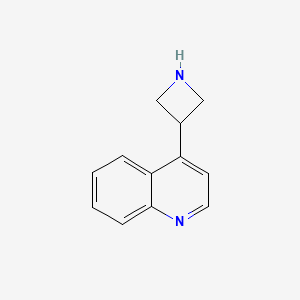
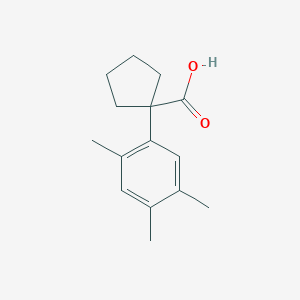
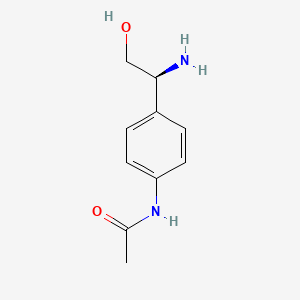

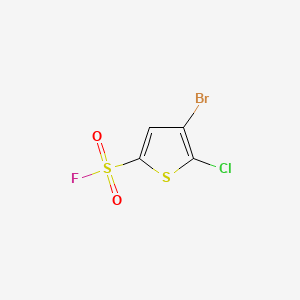
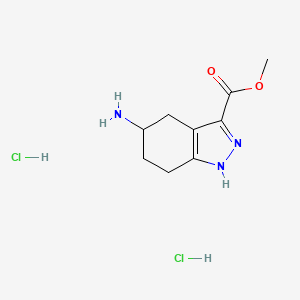
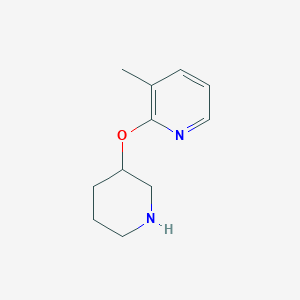
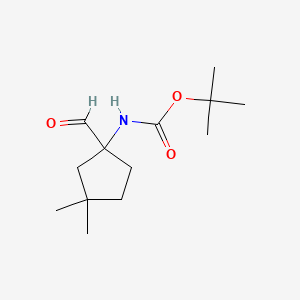
![Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]-](/img/structure/B15322962.png)
![2-[(2,3-dihydro-1H-inden-2-yl)oxy]Acetic acid](/img/structure/B15322963.png)
